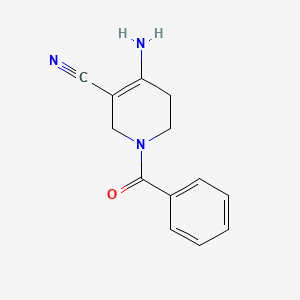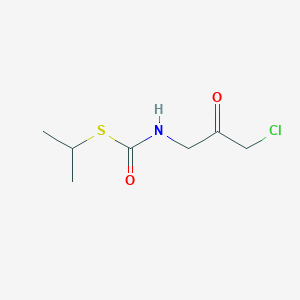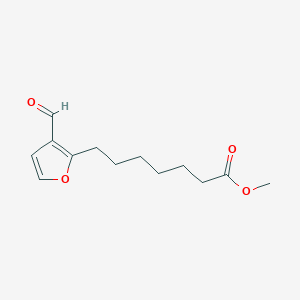
1,3-Bis(2-cyanoethyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-cyanoethyl)-1-nitrosourea is a chemical compound with the formula C₇H₉N₅O₂ It is known for its unique structure, which includes two cyanoethyl groups and a nitrosourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-cyanoethyl)-1-nitrosourea typically involves the reaction of urea with 2-cyanoethyl chloride in the presence of a base, followed by nitrosation. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the intermediate compounds.
Solvent: Common solvents used include dichloromethane or acetonitrile.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1,3-Bis(2-cyanoethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.
科学研究应用
1,3-Bis(2-cyanoethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,3-Bis(2-cyanoethyl)-1-nitrosourea exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The nitrosourea moiety is known to alkylate DNA, leading to potential applications in cancer therapy. The cyanoethyl groups may also play a role in modulating the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
1,3-Bis(2-cyanoethyl)urea: Lacks the nitroso group, leading to different reactivity and applications.
1,3-Dimethyl-1-nitrosourea: Contains methyl groups instead of cyanoethyl groups, affecting its chemical properties and uses.
Uniqueness
1,3-Bis(2-cyanoethyl)-1-nitrosourea is unique due to the presence of both cyanoethyl and nitrosourea groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
属性
CAS 编号 |
60285-25-8 |
|---|---|
分子式 |
C7H9N5O2 |
分子量 |
195.18 g/mol |
IUPAC 名称 |
1,3-bis(2-cyanoethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H9N5O2/c8-3-1-5-10-7(13)12(11-14)6-2-4-9/h1-2,5-6H2,(H,10,13) |
InChI 键 |
UJMHIEGWBATPGL-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)N(CCC#N)N=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


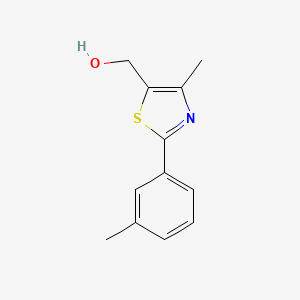
phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
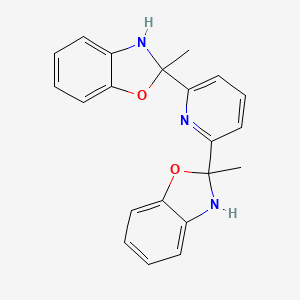
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
